

# "N-Benzyl-3,3,3-trifluoropropan-1-amine" chemical and physical properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *N-Benzyl-3,3,3-trifluoropropan-1-amine*

Cat. No.: B1282076

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## An In-depth Technical Guide to N-Benzyl-3,3,3-trifluoropropan-1-amine

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**N-Benzyl-3,3,3-trifluoropropan-1-amine**, a fluorinated secondary amine, holds potential interest in medicinal chemistry and drug discovery due to the unique properties conferred by the trifluoromethyl group. This document provides a comprehensive overview of its known chemical and physical properties, outlines plausible synthetic methodologies based on established chemical principles, and discusses the current landscape of its biological activity, which remains an area ripe for exploration. The information is presented to support further research and development efforts involving this compound.

### Chemical and Physical Properties

Precise experimental data for **N-Benzyl-3,3,3-trifluoropropan-1-amine** is not extensively documented in publicly available literature. However, based on its structure and data from chemical suppliers and predictive models, the following properties can be summarized.

Table 1: Chemical and Physical Properties of **N-Benzyl-3,3,3-trifluoropropan-1-amine**

Property	Value	Source
IUPAC Name	N-benzyl-3,3,3-trifluoro-1-propanamine	Sigma-Aldrich
CAS Number	756469-34-8	Sigma-Aldrich
Molecular Formula	C <sub>10</sub> H <sub>12</sub> F <sub>3</sub> N	PubChem[1]
Molecular Weight	203.21 g/mol	Sigma-Aldrich
Predicted XlogP	2.8	PubChem[1]
Monoisotopic Mass	203.09218 Da	PubChem[1]
Melting Point	Not available	
Boiling Point	Not available	
Density	Not available	
Solubility	Not available	

Note: The absence of experimentally determined physical constants such as melting point, boiling point, density, and solubility highlights a significant data gap for this compound. These properties are crucial for experimental design, including reaction setup, purification, and formulation.

## Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **N-Benzyl-3,3,3-trifluoropropan-1-amine** is not readily available in peer-reviewed journals, its structure suggests two primary synthetic routes analogous to the preparation of similar secondary amines: reductive amination and N-alkylation.

### Proposed Synthetic Pathway 1: Reductive Amination

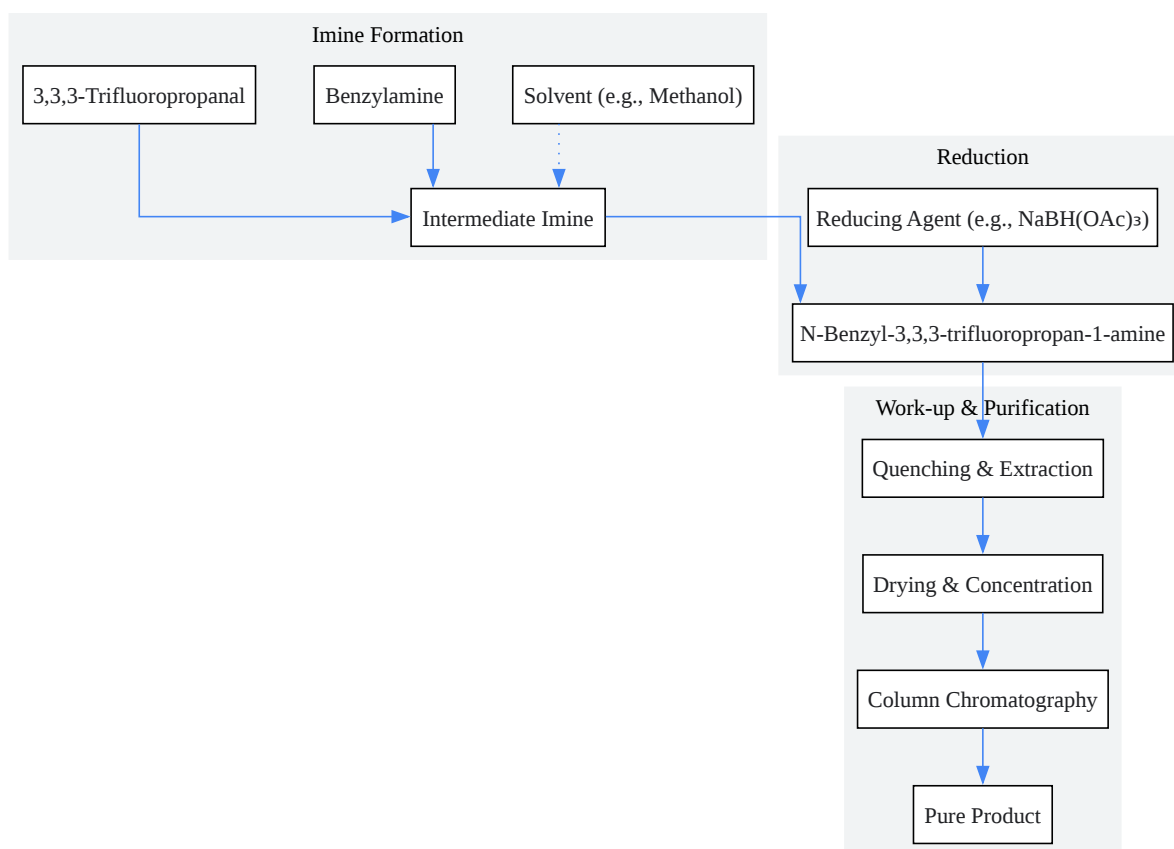
This is a widely used method for the formation of amines from a carbonyl compound and an amine. In this case, 3,3,3-trifluoropropanal would react with benzylamine in the presence of a reducing agent.

Reaction:

Conceptual Experimental Protocol:

- **Imine Formation:** To a solution of 3,3,3-trifluoropropanal (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane, or dichloroethane) is added benzylamine (1.0-1.2 eq). The reaction mixture is stirred at room temperature to facilitate the formation of the intermediate imine. The progress of this step can be monitored by techniques such as TLC or NMR.
- **Reduction:** Upon formation of the imine, a reducing agent is added to the mixture. Common choices for reductive amination include sodium borohydride ( $\text{NaBH}_4$ ), sodium cyanoborohydride ( $\text{NaBH}_3\text{CN}$ ), or sodium triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$ ). The choice of reducing agent will depend on the reaction conditions and the stability of the reactants. For instance, sodium triacetoxyborohydride is often preferred for its mildness and tolerance to a wider range of functional groups.
- **Work-up and Purification:** After the reaction is complete, the mixture is quenched, typically with water or a dilute aqueous acid. The product is then extracted into an organic solvent. The combined organic layers are washed, dried over an anhydrous salt (e.g.,  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ ), filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure **N-Benzyl-3,3,3-trifluoropropan-1-amine**.

Logical Workflow for Reductive Amination:



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#### *Reductive Amination Workflow*

## Proposed Synthetic Pathway 2: N-Alkylation

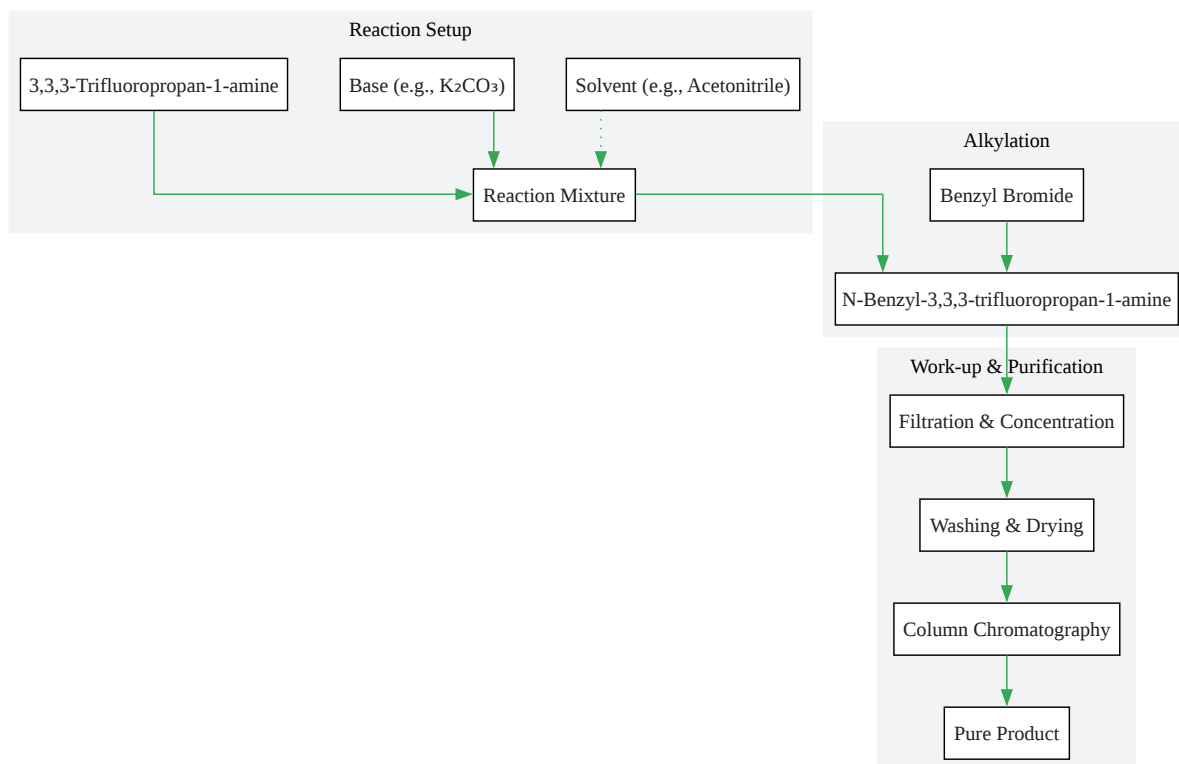
This method involves the reaction of a primary amine with an alkyl halide. Here, 3,3,3-trifluoropropan-1-amine would be reacted with a benzyl halide (e.g., benzyl bromide).

Reaction:

Conceptual Experimental Protocol:

- **Reaction Setup:** 3,3,3-Trifluoropropan-1-amine (1.0 eq) is dissolved in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF). A base (e.g., potassium carbonate or triethylamine, typically 2-3 eq) is added to the solution to act as a proton scavenger.
- **Alkylation:** Benzyl bromide (1.0-1.2 eq) is added to the reaction mixture, which is then typically heated to facilitate the reaction. The reaction progress can be monitored by TLC or GC-MS.
- **Work-up and Purification:** Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the inorganic base. The solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with water to remove any remaining salts. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.

Logical Workflow for N-Alkylation:



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## References

- 1. PubChemLite - Benzyl(3,3,3-trifluoropropyl)amine (C<sub>10</sub>H<sub>12</sub>F<sub>3</sub>N) [pubchemlite.lcsb.uni.lu]
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